
Chlorhydrate de AMD-070
Vue d'ensemble
Description
Applications De Recherche Scientifique
AMD-070 hydrochloride exhibits potent antagonistic activity against the CXCR4 receptor with an IC50 value of approximately 13 nM. It specifically inhibits the interaction between the CD4-gp120 complex and CXCR4, thereby blocking HIV-1 infection and tumor cell migration .
Chemistry
AMD-070 is utilized as a research tool to study the CXCR4 receptor's role in various biological processes.
Biology
The compound is instrumental in investigating cell signaling mechanisms and migration, particularly in immune cells.
Medicine
AMD-070 is being explored for its potential therapeutic applications in:
- HIV-1 Infections : As a treatment option for patients with X4-tropic HIV strains.
- WHIM Syndrome : A rare immunodeficiency syndrome associated with mutations affecting CXCR4.
- Cancer Treatment : Its ability to inhibit tumor cell migration positions it as a candidate for anti-cancer therapies.
Industry
The compound's properties make it valuable in drug development targeting the CXCR4 receptor for various diseases.
Cellular Effects
In vitro studies have shown that AMD-070 significantly impacts cellular processes:
- Inhibition of Cell Growth : Suppresses anchorage-dependent growth and migration in various cell lines.
- Matrigel Invasion Assay : Inhibits cellular invasion through Matrigel, indicating its potential as an anti-metastatic agent .
Dosage Effects in Animal Models
Research involving animal models has provided insights into the pharmacodynamics of AMD-070:
- Oral administration in mice significantly reduced metastatic lung nodules.
- The compound was well tolerated at concentrations exceeding 23 μM without causing cytotoxicity .
Case Studies
Recent studies demonstrate the effectiveness of AMD-070:
HIV Research
In HOS cells expressing human CXCR4, AMD-070 exhibited an IC50 value of 10 nM against HIV-1 infection. In CD4+CXCR4+ T cells, it showed anti-HIV activity with an IC50 value of 2 nM .
Cancer Studies
In melanoma cell lines (CHL-1 and A375), treatment with AMD-070 resulted in significant inhibition of cell migration and increased void sizes within the cellular structure, demonstrating its potential as an anti-metastatic agent .
Mécanisme D'action
Target of Action
CXCR4 is a G protein-coupled receptor that plays a crucial role in various biological processes, including cell migration, proliferation, and survival .
Mode of Action
Mavorixafor HCl interacts with its target, CXCR4, by binding to it and preventing the binding of CXCR4 to its ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12) . This interaction inhibits the activation of CXCR4 , thereby counteracting the effects of disease-causing mutations and releasing stalled immune cells into the bloodstream .
Biochemical Pathways
The primary biochemical pathway affected by Mavorixafor HCl involves the CXCR4 signaling pathway. In conditions such as WHIM syndrome, mutations in the CXCR4 gene lead to overactivation of CXCR4 signaling pathways . By inhibiting CXCR4, Mavorixafor HCl prevents this overactivation, thereby modulating immune cell trafficking .
Pharmacokinetics
Mavorixafor HCl demonstrates nonlinear pharmacokinetics with greater than dose-proportional increases in peak plasma concentration (Cmax) and area under the curve (AUC) over a dose range of 50 mg to 400 mg . The mean terminal half-life of Mavorixafor HCl is approximately 82 hours following a single-dose administration of 400 mg in healthy subjects . These properties impact the bioavailability of the drug, influencing its therapeutic effects.
Result of Action
The primary result of Mavorixafor HCl’s action is the increased mobilization and trafficking of white blood cells from the bone marrow . This leads to an increase in the number of circulating mature neutrophils and lymphocytes , which can help reduce the symptoms of conditions like WHIM syndrome, such as infections and warts .
Action Environment
The action of Mavorixafor HCl can be influenced by various environmental factors. For instance, in the context of cancer, the tumor microenvironment can impact the drug’s efficacy. Studies have shown that Mavorixafor HCl can increase immune cell infiltration and the inflammatory status of the tumor microenvironment in patients with melanoma . This suggests that the drug’s action, efficacy, and stability can be influenced by the specific biological environment in which it is used.
Analyse Biochimique
Biochemical Properties
AMD-070 hydrochloride interacts with the chemokine receptor CXCR4 . It acts as a selective antagonist, binding to CXCR4 and inhibiting the interaction between CXCR4 and its ligand, SDF-1α . This interaction plays a crucial role in several biochemical reactions, particularly those involved in cell migration and HIV-1 replication .
Cellular Effects
In cellular processes, AMD-070 hydrochloride has been shown to significantly suppress the anchorage-dependent growth, migration, and matrigel invasion of certain cells . It also inhibits the replication of T-tropic HIV-1 in MT-4 cells and PBMCs .
Molecular Mechanism
At the molecular level, AMD-070 hydrochloride exerts its effects by binding to the transmembrane regions of the CXCR4 receptor, thereby blocking the interaction of the CD4-gp120 complex with the receptor . This prevents the entry of HIV-1 into the cell, inhibiting viral replication .
Temporal Effects in Laboratory Settings
While specific long-term effects of AMD-070 hydrochloride on cellular function are not mentioned in the search results, it is known that the compound is stable and does not cause host cytotoxicity even at concentrations above 23 μM .
Dosage Effects in Animal Models
In animal models, oral administration of AMD-070 hydrochloride has been shown to significantly reduce the number of metastatic lung nodules in mice . Specific dosage effects and potential toxic or adverse effects at high doses were not mentioned in the search results.
Metabolic Pathways
The specific metabolic pathways that AMD-070 hydrochloride is involved in were not mentioned in the search results. Given its role as a CXCR4 antagonist, it likely interacts with enzymes and cofactors involved in the CXCR4/SDF-1α signaling pathway .
Méthodes De Préparation
La synthèse du chlorhydrate d'AMD-070 implique plusieurs étapes, commençant par la préparation des intermédiaires benzimidazole et tétrahydroquinoléine. Ces intermédiaires sont ensuite couplés par une série de réactions, notamment l'amination et la cyclisation, pour former le produit final. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le chlorhydrate d'AMD-070 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Les réactions de substitution nucléophile peuvent se produire en présence de nucléophiles tels que les amines ou les thiols.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les solvants organiques comme le diméthylsulfoxyde (DMSO) et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Le chlorhydrate d'AMD-070 a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme outil de recherche pour étudier le récepteur CXCR4 et son rôle dans divers processus biologiques.
Biologie : Le composé est utilisé pour étudier les mécanismes de la signalisation cellulaire et de la migration, en particulier dans les cellules immunitaires.
Médecine : Le chlorhydrate d'AMD-070 est étudié comme agent thérapeutique potentiel pour le traitement des infections à VIH-1, du syndrome WHIM et de certains cancers.
Industrie : La capacité du composé à inhiber CXCR4 le rend précieux dans le développement de nouveaux médicaments ciblant ce récepteur .
Mécanisme d'action
Le chlorhydrate d'AMD-070 exerce ses effets en se liant sélectivement au récepteur CXCR4, empêchant son activation par le ligand naturel facteur 1 dérivé des cellules stromales (SDF-1). Cette inhibition perturbe les voies de signalisation impliquées dans la migration, la prolifération et la survie cellulaires. La capacité du composé à bloquer la signalisation CXCR4 le rend efficace pour réduire la réplication des souches de VIH-1 T-tropes et potentiellement traiter d'autres affections associées à une suractivation de CXCR4 .
Comparaison Avec Des Composés Similaires
Le chlorhydrate d'AMD-070 est unique par sa forte sélectivité et sa puissance en tant qu'antagoniste de CXCR4. Les composés similaires comprennent :
AMD3100 (Plérixafor) : Un autre antagoniste de CXCR4 utilisé pour mobiliser les cellules souches hématopoïétiques.
AMD3465 : Un antagoniste puissant de CXCR4 avec des applications similaires dans la recherche sur le VIH et la thérapie du cancer.
Le chlorhydrate d'AMD-070 se distingue par sa biodisponibilité orale et son efficacité à inhiber la réplication du VIH-1 sans cytotoxicité significative .
Activité Biologique
AMD-070 hydrochloride is a potent and selective antagonist of the CXCR4 receptor, which plays a significant role in various biological processes, including cancer metastasis and viral infections such as HIV-1. This article provides an in-depth analysis of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, dosage effects, and research applications.
AMD-070 hydrochloride specifically interacts with the CXCR4 chemokine receptor, which is critical in cell signaling and migration. Its biochemical properties include:
- Structure : AMD-070 is derived from benzimidazole and tetrahydroquinoline intermediates.
- Mechanism of Action : It binds to the transmembrane regions of the CXCR4 receptor, blocking the interaction between the CD4-gp120 complex and CXCR4, thereby inhibiting HIV-1 infection and tumor cell migration .
Cellular Effects
In vitro studies have demonstrated that AMD-070 significantly affects cellular processes:
- Inhibition of Cell Growth : It suppresses anchorage-dependent growth and migration in various cell lines.
- Matrigel Invasion : The compound inhibits the invasion of cells through Matrigel, a common assay for assessing cell motility and invasiveness.
Molecular Mechanism
The molecular mechanism through which AMD-070 exerts its effects involves:
- CXCR4 Antagonism : By acting as an allosteric inhibitor of CXCR4, AMD-070 prevents the binding of its ligand, SDF-1α (stromal-derived factor 1 alpha), which is crucial for cell migration and survival in cancer cells .
- Impact on Signaling Pathways : The compound influences MAPK signaling pathways that are vital for tumor development and immune cell response .
Dosage Effects in Animal Models
Research involving animal models has provided insights into the pharmacodynamics of AMD-070:
- Metastatic Lung Nodules : Oral administration in mice significantly reduced metastatic lung nodules, indicating its potential efficacy in cancer treatment.
- Safety Profile : Studies indicate that AMD-070 is well tolerated at concentrations exceeding 23 μM without causing cytotoxicity .
Research Applications
AMD-070 has diverse applications across various fields:
Case Studies
Recent studies highlight the effectiveness of AMD-070:
- HIV Research : In HOS cells expressing human CXCR4, AMD-070 exhibited an IC50 value of 10 nM against HIV-1 infection. In CD4+CXCR4+ T cells, it showed anti-HIV activity with an IC50 value of 2 nM .
- Cancer Studies : In melanoma cell lines (CHL-1 and A375), treatment with AMD-070 resulted in significant inhibition of cell migration and increased void sizes within the cellular structure, demonstrating its potential as an anti-metastatic agent .
- Pharmacokinetics Study : A multiple-dose escalation study indicated that AMD-070 led to a dose-dependent elevation of white blood cells (WBC), suggesting effective CXCR4 blockade. The study demonstrated that trough concentrations exceeded the antiviral effective concentration throughout the dosing interval .
Propriétés
IUPAC Name |
N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNMEMJSDAAGNZ-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856161 | |
Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880549-30-4 | |
Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.